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molecular formula C21H8F20O3S2 B163381 5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)dibenzothiophen-5-ium;trifluoromethanesulfonate CAS No. 131916-06-8

5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)dibenzothiophen-5-ium;trifluoromethanesulfonate

Cat. No. B163381
M. Wt: 752.4 g/mol
InChI Key: JHKYMHIBBPKDHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05066795

Procedure details

To a solution of 1.24 g (2 mmol) of 2-(perfluorooctylsulfinyl)biphenyl in 10 ml of 1,1,2-trichloro -1,2,2-trifluoroethane was added 0.336 ml (2 mmol) of trifluoromethanesulfonic anhydride, and the mixture was stirred at room temperature for 3 days. Then, 0.112 ml (0.67 mmol) of trifluoromethanesulfonic anhydride was added to the reaction mixture and the mixture was stirred for additional 2 days. After diethyl ether was added to the reaction mixture, a white precipitate was collected by filtration to give 1.36 g (91%) of S-(perfluorooctyl)dibenzothiophenium trifluoromethanesulfonate. The properties of the product are shown in Table 1.
Name
2-(perfluorooctylsulfinyl)biphenyl
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0.336 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.112 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:39])([S:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)=O)[C:3]([F:24])([F:23])[C:4]([F:22])([F:21])[C:5]([F:20])([F:19])[C:6]([F:18])([F:17])[C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10].[F:40][C:41]([F:54])([F:53])[S:42]([O:45]S(C(F)(F)F)(=O)=O)(=[O:44])=[O:43].C(OCC)C>ClC(Cl)(F)C(Cl)(F)F>[F:40][C:41]([F:54])([F:53])[S:42]([O-:45])(=[O:44])=[O:43].[F:1][C:2]([F:39])([S+:25]1[C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][C:33]=2[C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][C:27]1=2)[C:3]([F:24])([F:23])[C:4]([F:22])([F:21])[C:5]([F:20])([F:19])[C:6]([F:18])([F:17])[C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10] |f:4.5|

Inputs

Step One
Name
2-(perfluorooctylsulfinyl)biphenyl
Quantity
1.24 g
Type
reactant
Smiles
FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(S(=O)C1=C(C=CC=C1)C1=CC=CC=C1)F
Name
Quantity
0.336 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C(F)(F)Cl)(F)Cl
Step Two
Name
Quantity
0.112 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
a white precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)([S+]1C2=C(C3=C1C=CC=C3)C=CC=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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